Perillaldehyde

Descripción general

Descripción

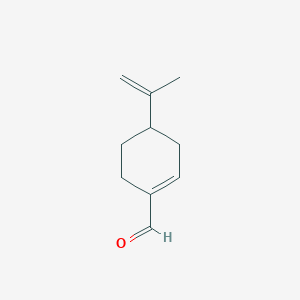

El perillaldehído, también conocido como aldehído perilílico o aldehído de perilla, es un compuesto orgánico natural que se encuentra predominantemente en la hierba anual perilla. También está presente en varias otras plantas y aceites esenciales. El perillaldehído es un monoterpenoide que contiene un grupo funcional aldehído. Es conocido por su olor a menta y canela, y es el principal responsable del sabor de la perilla .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El perillaldehído se puede sintetizar mediante varios métodos. Un método común implica la oxidación del alcohol perilílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo. Otro método implica la isomerización del limoneno, un terpeno natural, en presencia de catalizadores ácidos .

Métodos de Producción Industrial

La producción industrial de perillaldehído a menudo implica la extracción del aceite esencial de perilla. El proceso de extracción normalmente incluye la hidrodestilación, donde el aceite esencial se destila a partir del material vegetal, seguido de pasos de purificación como la adsorción y la desorción utilizando resinas macroporosas .

Análisis De Reacciones Químicas

Tipos de Reacciones

El perillaldehído experimenta diversas reacciones químicas, que incluyen:

Oxidación: El perillaldehído se puede oxidar a ácido perílico utilizando agentes oxidantes.

Reducción: Se puede reducir a alcohol perilílico utilizando agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos como aminas y alcoholes.

Principales Productos Formados

Oxidación: Ácido perílico.

Reducción: Alcohol perilílico.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El perillaldehído tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Estudiado por sus propiedades antifúngicas y antimicrobianas.

Industria: Utilizado como agente saborizante en alimentos y bebidas, y como fragancia en perfumería.

Mecanismo De Acción

El perillaldehído ejerce sus efectos a través de varios mecanismos:

Actividad Antifúngica: Induce la muerte celular en hongos como Aspergillus flavus al inhibir el metabolismo energético y provocar la acumulación de especies reactivas de oxígeno.

Actividad Antimicrobiana: Disrupta la integridad de la membrana celular de las bacterias, lo que lleva a la lisis y la muerte celular.

Comparación Con Compuestos Similares

El perillaldehído se compara a menudo con otros monoterpenoides como:

Limoneno: Similar en estructura pero carece del grupo funcional aldehído.

Cetona de perilla: Otro compuesto que se encuentra en la perilla, pero con un grupo funcional cetona en lugar de un aldehído.

Alcohol perilílico: La forma reducida del perillaldehído, utilizada en aplicaciones similares pero con diferentes propiedades químicas

El perillaldehído es único debido a su fuerte olor y sabor, así como a sus potentes actividades antifúngicas y antimicrobianas, que no son tan pronunciadas en sus compuestos similares .

Actividad Biológica

Perillaldehyde (PAE) is a monoterpene aldehyde primarily derived from the essential oil of Perilla frutescens, a plant widely used in traditional medicine and culinary applications. Recent studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it possesses a distinctive aromatic aldehyde group that plays a crucial role in its interaction with biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells. Studies have shown that PAE can enhance the expression of antioxidant proteins and reduce reactive oxygen species (ROS) levels in various cellular models.

- Case Study : A study demonstrated that PAH treatment improved antioxidant enzyme activities in vaginal tissues affected by Candida albicans infection, thus protecting against oxidative damage .

Antimicrobial Effects

This compound has been recognized for its antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of fungi and bacteria.

- Research Findings : PAE was found to suppress the transformation of Candida albicans from yeast to hyphal forms, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

- Research Findings : In a study involving vulvovaginal candidiasis, PAE significantly reduced IL-1β release and inhibited apoptosis induced by fungal invasion .

Anticancer Properties

This compound has garnered attention for its anticancer effects, particularly in prostate cancer. Research indicates that it can inhibit tumor progression and metastasis.

- Case Study : A study on prostate cancer cells demonstrated that PAH treatment reduced cell proliferation and migration while downregulating stem cell markers like CD133 and CD44 .

Radioprotective Effects

Recent studies suggest that this compound may offer protection against radiation-induced injuries. It activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.

- Research Findings : In animal models exposed to ionizing radiation, PAH treatment mitigated intestinal injury by inhibiting ferroptosis and promoting the survival of crypt cells .

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound are mediated through several mechanisms:

- Nrf2 Activation : PAE enhances the expression of Nrf2, a transcription factor that regulates antioxidant responses.

- Inhibition of Inflammatory Pathways : It downregulates pro-inflammatory cytokines and modulates immune responses.

- Antimicrobial Action : PAE disrupts microbial cell membranes and inhibits biofilm formation.

- Anticancer Mechanisms : It induces apoptosis in cancer cells and inhibits angiogenesis.

Propiedades

IUPAC Name |

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051855 | |

| Record name | Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.948-0.956 | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2111-75-3, 5503-12-8 | |

| Record name | Perillaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2111-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002111753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERILLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Perillaaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQL0XA86G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.